2-((3-Methylcyclobutyl)methoxy)benzaldehyde
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Overview
Description
2-((3-Methylcyclobutyl)methoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 It is characterized by a benzaldehyde group attached to a methoxy group, which is further connected to a 3-methylcyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylcyclobutyl)methoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclobutylmethanol with benzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy linkage between the benzaldehyde and the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((3-Methylcyclobutyl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-((3-Methylcyclobutyl)methoxy)benzoic acid.
Reduction: 2-((3-Methylcyclobutyl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.
Scientific Research Applications
2-((3-Methylcyclobutyl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-Methylcyclobutyl)methoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group and the cyclobutyl ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Methylcyclobutyl)methoxy)benzaldehyde
- 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
- 2-Hydroxy-5-methoxybenzaldehyde
Uniqueness
2-((3-Methylcyclobutyl)methoxy)benzaldehyde is unique due to the presence of the 3-methylcyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other benzaldehyde derivatives and can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-[(3-methylcyclobutyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-10-6-11(7-10)9-15-13-5-3-2-4-12(13)8-14/h2-5,8,10-11H,6-7,9H2,1H3 |
InChI Key |
XQEWYANDMQWQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)COC2=CC=CC=C2C=O |
Origin of Product |
United States |
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